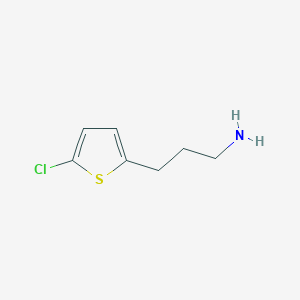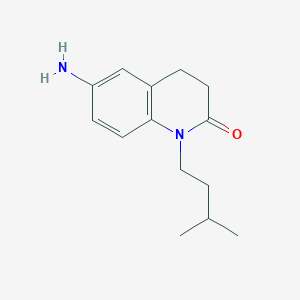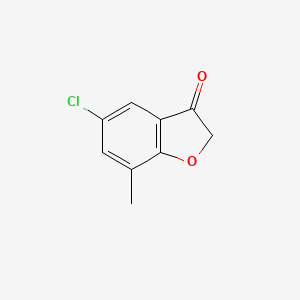
5-氯-7-甲基-2,3-二氢-1-苯并呋喃-3-酮
描述
“5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one” is a chemical compound with the CAS Number: 3261-10-7 . It is a powder with a molecular weight of 182.61 . The IUPAC name for this compound is 7-chloro-5-methyl-1-benzofuran-3 (2H)-one .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-4,11H,1H3 .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives have been studied extensively . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 115-116 . It has a molecular weight of 182.61 .科学研究应用
1. β-Amyloid Aggregation Inhibition
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one已被用于合成作为β-淀粉样蛋白聚集抑制剂的化合物。一个显著的例子是Choi等人(2003年)合成的化合物,由于其抑制β-淀粉样蛋白聚集,这是阿尔茨海默病研究中的一个关键因素,因此具有潜在的研究价值(Choi, Seo, Son, & Kang, 2003)。
2. Lipase介导的反应中的动力学分辨率
这种化学物质已参与了对类似克洛菲布雷特的甲酯的动力学分辨,显示出中等的对映选择性和在脂质修饰活性中的潜力。Ferorelli等人(2001年)证明了其在有机合成和潜在的药物应用中的适用性(Ferorelli, Franchini, Loiodice, Perrone, Scilimati, Sinicropi, & Tortorella, 2001)。
3. 新型杂环化合物的合成
Okuda等人(2012年)探索了苯并呋喃衍生物的化学反应,包括5-氯衍生物,导致新环系统的形成。这突显了它在合成新型杂环化合物中的作用,扩大了化学合成和药物开发的可能性(Okuda, Takano, Hirota, & Sasaki, 2012)。
4. 抗菌活性
Lunkad等人(2015年)的研究集中在合成新的苯并呋喃衍生物,包括含有5-氯-7-甲基-2,3-二氢-1-苯并呋喃-3-酮的化合物,并测试它们的抗菌活性。这表明了它在开发新的抗菌剂中的潜力(Lunkad, Kothawade, Jadhav, Chaudhari, & Bornare, 2015)。
作用机制
Target of Action
Benzofuran derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
The mode of action of benzofuran derivatives can vary widely depending on the specific compound and its targets. Some benzofuran derivatives have been shown to inhibit enzymes, block receptors, or modulate ion channels
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
The molecular and cellular effects of benzofuran derivatives can vary depending on their specific targets and mode of action. Some benzofuran derivatives have been shown to have cytotoxic effects, while others have anti-inflammatory or antioxidant effects .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to exhibit strong biological activities, such as inhibiting enzymes involved in oxidative stress and inflammation . The interactions between 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one and these biomolecules are crucial for its biochemical properties and potential therapeutic applications.
Cellular Effects
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects on different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These effects are mediated through the compound’s ability to interfere with key cellular processes and signaling pathways.
Molecular Mechanism
The molecular mechanism of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Benzofuran derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory processes . These interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Benzofuran derivatives have been reported to maintain their biological activity over extended periods, although their stability and degradation rates can vary depending on the experimental conditions . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic or adverse effects . For example, high doses of benzofuran compounds have been associated with toxicity in host cells after long-term administration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activity . The compound’s metabolism can lead to the formation of active metabolites that further enhance its therapeutic effects.
Transport and Distribution
The transport and distribution of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-chloro-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZIURWRJSTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


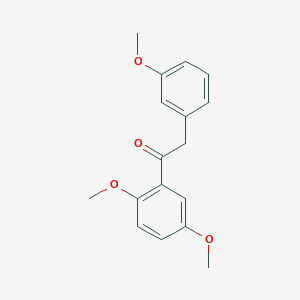

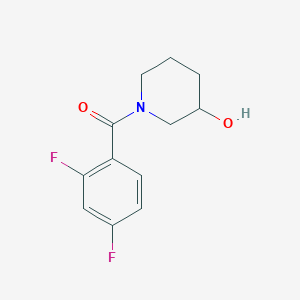
![3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1462603.png)
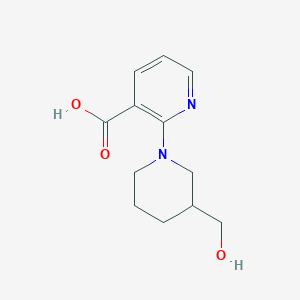
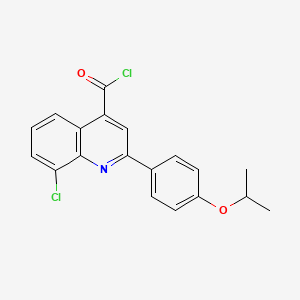
![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462613.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)

![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)
